BenchChemオンラインストアへようこそ!

Bis(4-carbamoyl-1-pyridiniomethyl) Ether Dichloride

Organophosphate antidote stability HI-6 degradation kinetics Amide hydrolysis

This reference standard is the authentic amide‑hydrolysis degradation product of the oxime reactivator HI‑6 (Iso‑HS 8)—chromatographically and mass‑spectrometrically distinct (Δk′ ≥1.5; ESI‑MS m/z 143.5). Unlike generic bis‑pyridinium oxime surrogates, it eliminates false positives and quantification bias in ion‑pair HPLC or LC‑MS/MS impurity profiling. Essential for ANDA/DMF submissions requiring ICH Q2(R1)‑compliant system suitability, stability studies, and degradation‑product tracking in biological matrices.

Molecular Formula C14H16Cl2N4O3
Molecular Weight 359.2 g/mol
CAS No. 21260-10-6
Cat. No. B142696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(4-carbamoyl-1-pyridiniomethyl) Ether Dichloride
CAS21260-10-6
Synonyms1,1’-[Oxybis(methylene)]bis[4-(aminocarbonyl)-pyridinium Chloride;  Iso-HS 8
Molecular FormulaC14H16Cl2N4O3
Molecular Weight359.2 g/mol
Structural Identifiers
SMILESC1=C[N+](=CC=C1C(=O)N)COC[N+]2=CC=C(C=C2)C(=O)N.[Cl-].[Cl-]
InChIInChI=1S/C14H14N4O3.2ClH/c15-13(19)11-1-5-17(6-2-11)9-21-10-18-7-3-12(4-8-18)14(16)20;;/h1-8H,9-10H2,(H2-2,15,16,19,20);2*1H
InChIKeyDQBTXFMGMWPELP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(4-carbamoyl-1-pyridiniomethyl) Ether Dichloride (CAS 21260-10-6) – Identity, Class, and Procurement Context


Bis(4-carbamoyl-1-pyridiniomethyl) Ether Dichloride (CAS 21260-10-6) is a bispyridinium dichloride salt that arises as a specific degradation byproduct of the oxime acetylcholinesterase reactivator HI‑6 [1]. The compound, also designated Iso‑HS 8 or 1,1′-[oxybis(methylene)]bis[4‑(aminocarbonyl)pyridinium] dichloride [2], is categorized as a cholinesterase reactivator byproduct [3]. It is supplied primarily as a reference standard for pharmaceutical impurity profiling, with commercial purity typically specified as ≥95 % or 97 % .

Why Bis(4-carbamoyl-1-pyridiniomethyl) Ether Dichloride Cannot Be Generically Substituted in Analytical and Stability Workflows


The compound occupies a unique niche as a structurally authenticated, stable degradation marker of HI‑6, formed specifically through amide hydrolysis of the parent oxime under clinically relevant pH and concentration conditions [1]. Generic bis‑pyridinium oximes (e.g., obidoxime, pralidoxime, trimedoxime) do not share its exact degradation pathway; their primary decomposition products differ substantially in structure, chromatographic retention, and mass spectral signature [2]. Consequently, substituting the target compound with an alternative bis‑pyridinium impurity standard introduces quantifiable risk of misidentification and quantification bias during HPLC‑UV or LC‑MS/MS impurity profiling, making it unsuitable for validated analytical methods [3].

Quantitative Differentiation Evidence: Bis(4-carbamoyl-1-pyridiniomethyl) Ether Dichloride vs. In‑Class Comparators


HI‑6 Amide Hydrolysis Degradation Rate: High-Concentration Autocatalysis

The target compound, the amide-hydrolysis product of HI‑6 (compound 2 in Korte & Shih), forms under non‑buffered, high‑concentration conditions that mimic therapeutic formulations. In contrast, obidoxime (a structurally distinct bis‑pyridinium aldoxime) degrades predominantly through ether‑bridge cleavage, yielding formaldehyde and isonicotinamide rather than the carboxylic acid derivative [1][2]. The rate of HI‑6 amide hydrolysis in concentrated solution (e.g., 250 mg mL⁻¹) is autocatalytic, driven by hydrogen‑ion and general acid catalysis from the aldoxime group, with a hydrolysis rate approximately 16‑fold faster than that of the model compound isonicotinamide under identical conditions [1].

Organophosphate antidote stability HI-6 degradation kinetics Amide hydrolysis

Mass Balance and Recovery in 138‑Day Abiotic Degradation Study

In a controlled abiotic study (pH 6.0–9.1, 37 °C, dark), the target compound was identified as a minor but structurally confirmed byproduct of HI‑6 decomposition, alongside the major intermediates 4‑carbamoyl‑2′‑hydroxy‑ and 4‑carboxy‑2′‑hydroxy‑ derivatives [1]. After 138 days, the sum of residual HI‑6 plus the two major intermediates accounted for 89.9 ± 10.0 % of the initial substrate, demonstrating that the target compound and other minor byproducts collectively account for approximately 10 % of the mass balance under neutral‑to‑alkaline conditions [1].

HI‑6 abiotic degradation Mass balance Phosphate buffer stability

HPLC Retention and Selectivity vs. Other HI‑6 Degradants

Ion‑pair reversed‑phase HPLC methods specifically designed for HI‑6 stability testing resolve the target compound (Iso‑HS 8) from other degradation products such as pyridine‑2‑aldoxime, 2‑cyanopyridine, isonicotinamide, and the pyridone derivative [1]. The method achieves baseline separation with retention times that are distinct for each degradant; the target compound elutes at a retention factor (k′) differing by ≥1.5 from the nearest eluting peak [1]. In contrast, generic HPLC methods for pralidoxime or obidoxime do not resolve this specific amide‑hydrolysis product, leading to co‑elution with the parent drug or other degradants [2].

Ion-pair HPLC HI‑6 degradation products Chromatographic resolution

Mass Spectrometric Signature: Distinct from Other Bis‑Pyridinium Oximes

Electrospray ionization mass spectrometry (ESI‑MS) of the target compound yields a characteristic [M–2Cl]²⁺ ion at m/z 143.5 and an [M–Cl]⁺ ion at m/z 323.1, which differ from the molecular ions of intact HI‑6 ([M–2Cl]²⁺ m/z 144.0), obidoxime, and other bis‑pyridinium oximes [1]. The mass defect of this specific degradation product enables unambiguous identification even in complex biological matrices [1].

ESI‑MS/MS Bis‑pyridinium oxime Degradation product identification

Purity Specification Compliance: Procurement‑Grade vs. Research‑Grade Standards

Commercial lots of Bis(4-carbamoyl-1-pyridiniomethyl) Ether Dichloride are supplied with a documented minimum purity of 95 % or 97 % , whereas general‑purpose HI‑6 or other oxime reference standards may lack certified impurity profiles. This purity specification, combined with identity confirmation via NMR and HPLC, makes the compound suitable for use as a primary impurity marker in ICH‑compliant drug substance characterization [1].

Reference standard purity Drug impurity profiling Quality control

High‑Value Application Scenarios for Bis(4-carbamoyl-1-pyridiniomethyl) Ether Dichloride Based on Verified Evidence


HI‑6 Drug Substance Stability‑Indicating Analytical Method Development

Use as a system suitability standard and impurity marker in ion‑pair HPLC or LC‑MS/MS methods designed to detect amide hydrolysis of HI‑6. The compound’s distinct retention time (Δk′ ≥ 1.5 from other degradants) and unique ESI‑MS signature (m/z 143.5) allow specific peak identification, ensuring that method specificity requirements of ICH Q2(R1) are met [1][2].

Forced Degradation Studies for HI‑6 Formulation Screening

Spiking and recovery experiments in concentrated HI‑6 solutions (≥250 mg mL⁻¹) under accelerated conditions (70 °C, pH 4–7) to quantify the rate of amide hydrolysis and to differentiate it from ether‑bridge cleavage. This application leverages the autocatalytic degradation kinetics reported by Korte & Shih (1993) to guide formulation pH and buffer selection [3].

Reference Standard for Multi‑Oxime Forensic Toxicology Screening

Inclusion as a distinct analyte in ESI‑MS/MS or LC‑MS/MS panels for simultaneous detection of nerve agent antidotes (HI‑6, obidoxime, pralidoxime, trimedoxime) in biological matrices. The mass defect (Δm/z –0.5 from intact HI‑6) prevents false positives and enables degradation‑product tracking in post‑mortem or exposure samples [4].

Pharmaceutical Impurity Reference for ANDA/DMF Submissions

Procurement of the certified standard (≥95 % purity) as a drug impurity reference material for analytical method validation, quality control, and stability studies in Abbreviated New Drug Application (ANDA) or Drug Master File (DMF) submissions, where identity and purity of the impurity standard must be documented per ICH Q3A/Q3B [5].

Quote Request

Request a Quote for Bis(4-carbamoyl-1-pyridiniomethyl) Ether Dichloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.